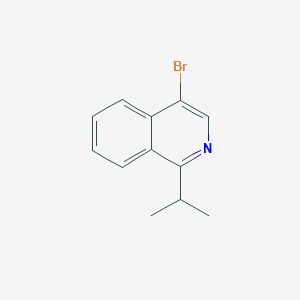

1-Isopropyl-4-bromoisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Isopropyl-4-bromoisoquinoline” is a derivative of 4-Bromoisoquinoline . Isoquinolines are found in many natural products and synthetic pharmaceuticals . The 4-Bromoisoquinoline has a molecular formula of C9H6BrN, an average mass of 208.055 Da, and a mono-isotopic mass of 206.968353 Da .

Molecular Structure Analysis

The molecular structure of 4-Bromoisoquinoline consists of a bromine atom attached to the 4th carbon of an isoquinoline ring . The structure can be visualized using computational tools .Physical And Chemical Properties Analysis

4-Bromoisoquinoline has a density of 1.6±0.1 g/cm3, a boiling point of 282.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 50.0±3.0 kJ/mol and a flash point of 133.3±19.8 °C .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Methodologies

- The bromination of isoquinoline derivatives, including 1-Isopropyl-4-bromoisoquinoline, has been explored to achieve regioselective monobromination, facilitating the synthesis of diverse isoquinoline compounds. This process is sensitive to the choice of brominating agent, acid, temperature, and concentration, highlighting its utility in synthetic chemistry for generating specific bromoisoquinoline derivatives (Brown & Gouliaev, 2004).

- The reaction of isoquinoline with ethyl bromopyruvate has been studied, showing the formation of pyrrolo[2,1-a]isoquinolines. This reaction, in the presence of activated acetylenes, underscores the synthetic versatility of bromoisoquinolines in constructing complex heterocyclic systems (Yavari, Hossaini, & Sabbaghan, 2006).

Pharmacological Potential

- Isoquinoline derivatives have been investigated for their bronchodilator and antitumor activities. For instance, certain tetrahydroisoquinolines exhibit significant bronchodilating actions, indicating potential therapeutic applications in respiratory disorders (Iwasawa & Kiyomoto, 1967).

- The synthesis of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone has been explored, showing promise in antineoplastic activity against certain leukemias. This suggests a potential application of bromoisoquinoline derivatives in the development of new anticancer agents (Liu, Lin, Penketh, & Sartorelli, 1995).

Chemical Biology and Enzyme Inhibition

- The development of isoquinoline derivatives as inhibitors of specific enzymes such as cyclic AMP-dependent protein kinase has been reported. These compounds offer a new approach to modulate cellular signaling pathways, with implications for treating various diseases, including cancer and neurological disorders (Chijiwa et al., 1990).

Antitumor and Cytotoxicity Studies

- Research on aminoquinones structurally related to marine isoquinolinequinones has demonstrated their cytotoxic activity against several human tumor cell lines. These studies provide a foundation for the development of new antitumor agents based on isoquinoline derivatives (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

1-Isopropyl-4-bromoisoquinoline is a type of isoquinoline, a class of compounds known to interact with various targets, including topoisomerase II and DNA . The primary targets of this compound are likely to be similar, given its structural similarity to other isoquinolines .

Mode of Action

It is known that isoquinolines can bind in the major or minor groove of dna . They can form DNA-intercalated molecular complexes, which are stabilized via hydrophobic interactions, hydrogen bonding, and/or van der Waals forces . The presence of nitrogen-bearing side chains in specific positions of their skeletons improves binding affinity and enhances solubility under physiological conditions .

Biochemical Pathways

Given the known targets of isoquinolines, it is likely that this compound affects pathways related to dna replication and cell division .

Pharmacokinetics

The bromine atom introduced into the products makes the methodology more attractive for organic synthesis , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is likely to be cytotoxic, given the known effects of similar isoquinoline compounds . These compounds have shown sufficient activity in human non-small cell lung cancer lines to be worthy of further study .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can affect the cyclisation of alkynyl benzyl azides, a key step in the synthesis of 4-bromoisoquinolines . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

4-bromo-1-propan-2-ylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-8(2)12-10-6-4-3-5-9(10)11(13)7-14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVPJKMSIQTNQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C2=CC=CC=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2747710.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)

![2-[[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[1,2]pyrano[2,4-b]pyrimidin-4-yl]sulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2747718.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)

![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)

![[2-(3-Chlorophenoxy)phenyl]methyl acetate](/img/structure/B2747730.png)

![2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747733.png)